molecular formula C17H25N3O4 B2936961 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034277-83-1

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2936961
CAS No.: 2034277-83-1
M. Wt: 335.404
InChI Key: LWMPXFMBOAMPLT-UHFFFAOYSA-N
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Description

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a pyrimidine ring, a piperidine ring, and an acetate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The pyrimidine ring can be synthesized through a condensation reaction involving 2,6-dimethylpyrimidine and an appropriate aldehyde or ketone. The piperidine ring is often prepared via a cyclization reaction of a suitable amine precursor.

Once the intermediates are prepared, they are coupled through an etherification reaction to form the desired compound. The final step involves the acetylation of the hydroxyl group to yield the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and efficient purification techniques. Large-scale production may also require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
  • 2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
  • 3-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11-9-15(19-12(2)18-11)23-14-7-6-8-20(10-14)16(22)17(4,5)24-13(3)21/h9,14H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMPXFMBOAMPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C(C)(C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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